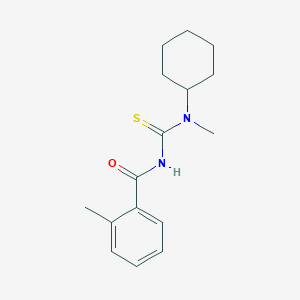![molecular formula C18H27N3O3S2 B319214 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B319214.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a 3-methylbutanamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylsulfonamide with cyclohexyl isocyanate to form the cyclohexylsulfamoyl derivative. This intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group. Finally, the resulting compound is coupled with 3-methylbutanoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or the carbamothioyl group to a thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit carbonic anhydrases by binding to the active site, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H27N3O3S2 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H27N3O3S2/c1-13(2)12-17(22)20-18(25)19-14-8-10-16(11-9-14)26(23,24)21-15-6-4-3-5-7-15/h8-11,13,15,21H,3-7,12H2,1-2H3,(H2,19,20,22,25) |
InChI-Schlüssel |
PUAVCGAMITUPHU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Kanonische SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-N-{4-[(methylanilino)sulfonyl]phenyl}acrylamide](/img/structure/B319131.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B319132.png)
![2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319133.png)
![3-(4-methoxyphenyl)-N-{4-[(methylanilino)sulfonyl]phenyl}acrylamide](/img/structure/B319135.png)
![2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319136.png)
![2-(2,5-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319137.png)
![3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B319141.png)
![2-(4-bromophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319142.png)
![N-cyclohexyl-N'-[3-(2-methoxyphenyl)acryloyl]-N-methylthiourea](/img/structure/B319146.png)
![N-[cyclohexyl(methyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B319147.png)
![N-[cyclohexyl(methyl)carbamothioyl]-3-iodo-4-methylbenzamide](/img/structure/B319150.png)

![3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-methylbenzamide](/img/structure/B319153.png)
![N-[cyclohexyl(methyl)carbamothioyl]-4-methylbenzamide](/img/structure/B319154.png)
